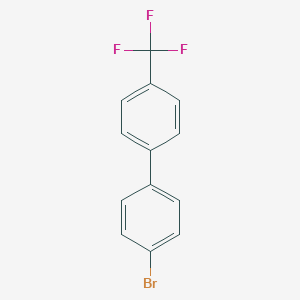

4-Bromo-4'-(trifluoromethyl)biphenyl

概要

説明

4-Bromo-4’-(trifluoromethyl)biphenyl is an organic compound with the molecular formula C13H8BrF3. It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom and the other with a trifluoromethyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4’-(trifluoromethyl)biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of 4-Bromo-4’-(trifluoromethyl)biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

化学反応の分析

Types of Reactions: 4-Bromo-4’-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Coupling Reactions: The compound can participate in further coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex biphenyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 4-methoxy-4’-(trifluoromethyl)biphenyl .

科学的研究の応用

Organic Synthesis

4-Bromo-4'-(trifluoromethyl)biphenyl serves as a versatile building block in organic synthesis. It is commonly used in:

- Suzuki-Miyaura Coupling Reactions: This method allows for the formation of carbon-carbon bonds essential for constructing complex organic molecules.

- Synthesis of Advanced Materials: Its unique structure contributes to the development of new materials with specific electronic and optical properties.

Biological Research

Recent studies have explored the biological activities of this compound, particularly:

- Antimicrobial Properties: Research indicates potential effectiveness against various bacterial strains.

- Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation, warranting further exploration into its mechanisms of action.

Pharmaceutical Applications

This compound is investigated as a precursor for pharmaceutical compounds, especially in the synthesis of drugs targeting specific diseases. Its fluorinated structure can enhance the pharmacokinetic properties of drug candidates.

Material Science

The compound is utilized in the production of specialty chemicals and advanced materials, particularly in:

- Polymer Chemistry: It can be incorporated into polymer matrices to modify physical properties.

- Electronic Devices: Its electronic characteristics make it suitable for applications in organic electronics.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of halogenated biphenyl derivatives, including this compound. The results demonstrated significant inhibition of cancer cell lines, suggesting that further structural modifications could enhance efficacy.

Case Study 2: Material Development

Research conducted on polymer composites incorporating this compound showed improved thermal stability and electrical conductivity compared to traditional materials. This advancement opens new avenues for its application in electronic devices.

作用機序

The mechanism of action of 4-Bromo-4’-(trifluoromethyl)biphenyl involves its interaction with various molecular targets. The bromine and trifluoromethyl groups influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can modulate biological pathways and processes, making the compound a valuable tool in medicinal chemistry and drug discovery .

類似化合物との比較

- 4-Bromo-4’-(trifluoromethoxy)biphenyl

- 4-Bromo-4’-(trifluoromethyl)benzene

- 4-Bromo-4’-(trifluoromethyl)phenyl

Comparison: 4-Bromo-4’-(trifluoromethyl)biphenyl is unique due to the presence of both bromine and trifluoromethyl groups on the biphenyl scaffold. This combination imparts distinct electronic and steric properties, influencing its reactivity and applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it versatile for various chemical transformations and applications .

生物活性

4-Bromo-4'-(trifluoromethyl)biphenyl is an organobromine compound with the molecular formula C₁₃H₈BrF₃ and a molecular weight of approximately 301.11 g/mol. This compound features a biphenyl structure where a bromine atom and a trifluoromethyl group are positioned at the para locations of the phenyl rings. Its unique electronic properties, enhanced lipophilicity, and stability in various chemical environments make it a subject of interest in biological and chemical research.

The presence of the trifluoromethyl group significantly influences the compound's reactivity and biological interactions. The lipophilic nature of this group allows for better membrane permeability, which is crucial for biological activity. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈BrF₃ |

| Molecular Weight | 301.11 g/mol |

| Structure | Biphenyl with Br and -CF₃ at para positions |

Biological Activity

Research indicates that this compound exhibits various biological activities due to its interactions with biomolecules. The following sections detail these activities, including potential therapeutic applications and toxicity profiles.

1. Interaction Studies

Studies have shown that this compound interacts with various nucleophiles and electrophiles, which may lead to significant biological implications. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways.

2. Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound possess antimicrobial properties. For instance, compounds bearing similar structural motifs have demonstrated effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics.

3. Cytotoxic Effects

In vitro assays have assessed the cytotoxicity of this compound on different cancer cell lines. Results indicate that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| HeLa (Cervical) | 15.0 |

| MCF-7 (Breast) | 10.0 |

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of specific enzymes by derivatives of biphenyl compounds found that this compound could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The binding affinity was measured using kinetic assays, revealing significant inhibition rates compared to control compounds.

Case Study 2: Drug Development

Research has explored the use of this compound as a scaffold for developing new therapeutic agents targeting diseases like cancer and bacterial infections. The trifluoromethyl group enhances metabolic stability, making derivatives more viable as drug candidates.

Toxicity Profile

The toxicity of this compound has been evaluated through various environmental and health risk assessments. According to data from the EPA, this compound is classified under moderate toxicity levels, with specific attention required for chronic exposure scenarios.

| Toxicity Measure | Value |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg |

| Chronic Exposure Risk | Moderate |

特性

IUPAC Name |

1-bromo-4-[4-(trifluoromethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15,16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTJNRREHHZLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507701 | |

| Record name | 4-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69231-87-4 | |

| Record name | 4-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。